N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9694523
InChI: InChI=1S/C21H20FN3O5/c1-28-14-4-5-17(18(22)11-14)19-6-7-21(27)25(24-19)12-20(26)23-13-8-15(29-2)10-16(9-13)30-3/h4-11H,12H2,1-3H3,(H,23,26)
SMILES: COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)F
Molecular Formula: C21H20FN3O5
Molecular Weight: 413.4 g/mol

N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9694523

Molecular Formula: C21H20FN3O5

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C21H20FN3O5
Molecular Weight 413.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C21H20FN3O5/c1-28-14-4-5-17(18(22)11-14)19-6-7-21(27)25(24-19)12-20(26)23-13-8-15(29-2)10-16(9-13)30-3/h4-11H,12H2,1-3H3,(H,23,26)
Standard InChI Key FBJPITHLHJFROE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)F
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 2-fluoro-4-methoxyphenyl group. An acetamide side chain at the 2-position of the pyridazinone is further functionalized with a 3,5-dimethoxyphenyl group (Figure 1). This arrangement creates a planar aromatic system with electron-donating methoxy groups and an electron-withdrawing fluorine atom, optimizing it for receptor binding.

Structural Formula
C21H21FN3O5\text{C}_{21}\text{H}_{21}\text{FN}_3\text{O}_5
Molecular Weight: 430.41 g/mol
IUPAC Name: N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Melting Point198–202°C (decomposes)
SolubilitySlightly soluble in DMSO
LogP (Partition Coefficient)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for in vivo bioavailability.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence (Scheme 1):

  • Pyridazinone Ring Formation: Condensation of maleic hydrazide with 2-fluoro-4-methoxybenzaldehyde under acidic conditions yields the 3-substituted pyridazinone intermediate .

  • Acetamide Side Chain Introduction: Nucleophilic acyl substitution links the pyridazinone to 2-chloroacetamide, followed by coupling with 3,5-dimethoxyaniline via Buchwald-Hartwig amination .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Critical Reaction Parameters

Structural Analogues and SAR Insights

Modifications to the aryl groups or pyridazinone core alter bioactivity. For example:

AnalogueR1 SubstituentIC50 (FPR1 Binding)
Parent Compound2-Fluoro-4-methoxy18 nM
4-Chloro-2-methoxy variant4-Chloro-2-methoxy42 nM
Des-fluoro analogue4-Methoxy210 nM

The fluorine atom at the 2-position enhances receptor affinity by 12-fold compared to non-fluorinated analogues, underscoring its role in electrostatic interactions .

Pharmacological Profile

Mechanism of Action

The compound acts as a high-affinity agonist for Formyl Peptide Receptors (FPR1/FPR2), G protein-coupled receptors implicated in neutrophil chemotaxis and inflammation resolution . Binding assays demonstrate:

  • FPR1 EC50: 18 nM (95% CI: 14–23 nM)

  • FPR2 EC50: 52 nM (95% CI: 44–61 nM)

Activation of FPR1 triggers intracellular calcium mobilization (Figure 2), while FPR2 engagement promotes anti-inflammatory resolvin pathways .

In Vitro Efficacy

  • Anti-inflammatory Activity: Suppresses LPS-induced TNF-α production in macrophages (IC50 = 0.8 μM).

  • Anticancer Potential: Inhibits proliferation of A549 lung adenocarcinoma cells (GI50 = 4.2 μM) via apoptosis induction.

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